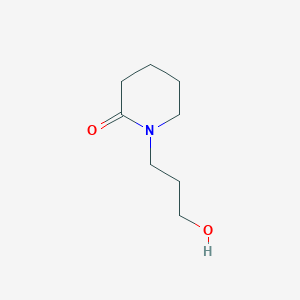![molecular formula C21H22ClN3O2S B2944958 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1189418-50-5](/img/structure/B2944958.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride” is a chemical compound with the molecular formula C21H21Cl2N3OS2 . It is a derivative of thiazolopyridine and tetrahydrothiazolopyridine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H21Cl2N3OS2 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Structural Characterizations
Several studies have focused on the synthesis and structural elucidation of heterocyclic compounds, demonstrating methodologies that might be applicable to or provide insight into the synthesis of "N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride":
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : Zheng et al. presented a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for the construction of heterocyclic skeletons via oxidative N-N bond formation (Zheng et al., 2014).
Antimicrobial Potential of Tetrahydrobenzothieno[2,3-d]pyrimidines : Soliman et al. synthesized tetrahydrobenzothienopyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, evaluating their antimicrobial properties. This study provides insights into the biological activity potential of structurally related compounds (Soliman et al., 2009).
Structural Investigation via Cyclocondensation : Forfar et al. explored the cyclocondensation reaction between 5-(phenoxymethyl)-2-amino-2-oxazoline and N-benzyl-3-(ethoxycarbonyl)-4-piperidinone hydrochloride, shedding light on structural characteristics and synthesis pathways relevant to complex heterocyclic compounds (Forfar et al., 1999).
Potential Applications
The research into similar heterocyclic compounds has hinted at various potential applications, from antimicrobial agents to central nervous system (CNS) modulators:
Anticonvulsant Activities : Wang et al. described the synthesis and evaluation of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives for their anticonvulsant activities, providing a foundation for exploring the therapeutic potential of related compounds (Wang et al., 2019).
Antimicrobial and Antioxidant Activity : Flefel et al. synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrid derivatives, and evaluated their antimicrobial and antioxidant activities. This research illustrates the diverse biological activities that compounds with similar structural frameworks may possess (Flefel et al., 2018).
Zukünftige Richtungen
The future directions for the research and application of this compound are not available in the retrieved data. It’s possible that it could have potential uses in various fields, given that it’s a derivative of thiazolopyridine and tetrahydrothiazolopyridine, which are used in various chemical reactions .
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , which is used in the synthesis of various derivatives . .
Mode of Action
As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may share similar biochemical interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may affect similar pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may have similar effects.
Eigenschaften
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c25-20(15-26-17-9-5-2-6-10-17)23-21-22-18-11-12-24(14-19(18)27-21)13-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFVQNJOPLKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)
![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)



![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)
![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)
![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)

![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)




